1-Tert-butylpyrrolidine

Description

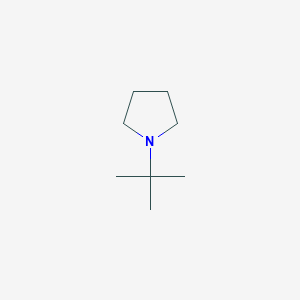

Structure

2D Structure

Properties

IUPAC Name |

1-tert-butylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2,3)9-6-4-5-7-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMQSIGDRWCJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302033 | |

| Record name | 1-tert-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15185-01-0 | |

| Record name | NSC148206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tert Butylpyrrolidine and Its Functionalized Derivatives

Direct N-Alkylation Strategies for Pyrrolidine (B122466) Ring Functionalization

Direct N-alkylation involves the formation of a bond between the pyrrolidine nitrogen and a tert-butyl group. This approach is conceptually straightforward but can be complicated by the steric hindrance of the tert-butyl group.

The direct N-alkylation of pyrrolidine with tert-butyl halides is challenging due to the steric bulk of the electrophile, which disfavors the requisite S(_N)2 reaction. Furthermore, the basic conditions can promote the competing E2 elimination of the tert-butyl halide. Consequently, alternative reagents and methodologies are often sought.

One advanced strategy for the N-tert-butylation of amines that avoids harsh conditions involves the use of specific activating agents. For instance, a copper-catalyzed method has been developed for the N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate at room temperature. organic-chemistry.org While this method was demonstrated on anilines, it highlights a modern approach to forging sterically hindered C-N bonds that could be conceptually applied to cyclic secondary amines like pyrrolidine. organic-chemistry.org The reaction proceeds cleanly, catalyzed by copper(II) triflate (Cu(OTf)(_2)), without significant byproducts. organic-chemistry.org

Another general and operationally simple method for the N-alkylation of secondary amines utilizes an alkyl halide in the presence of a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base). This approach avoids the formation of undesired quaternary ammonium salts that can occur with less hindered bases like triethylamine. This method is highly functional group tolerant and proceeds without transition metal catalysts.

Reductive amination represents an alternative, indirect method for preparing N-alkylated amines. For example, unsymmetric secondary tert-butylamines can be prepared by reacting aldehydes with tert-butylamine (B42293) and hydrogen in the presence of a hydrogenation catalyst. google.com While this builds the N-alkyl bond before ring formation or on a different substrate, it is a key strategy for producing amines with this specific substitution pattern. google.com

When a chiral, non-racemic pyrrolidine derivative is subjected to N-alkylation, the stereochemical integrity of the chiral centers on the pyrrolidine ring is a primary consideration. For the direct attachment of an achiral substituent, such as a tert-butyl group, to the nitrogen atom, the existing stereocenters within the carbon framework of the ring remain unaffected.

The nitrogen atom in a pyrrolidine ring is stereogenic but typically undergoes rapid pyramidal inversion at room temperature. This inversion interconverts the two enantiomeric forms of the amine, preventing the isolation of a single enantiomer based on the nitrogen's configuration. Upon N-alkylation, the nitrogen remains a tertiary amine and continues to undergo rapid inversion. Therefore, the introduction of a tert-butyl group onto the nitrogen of a chiral pyrrolidine does not create a new, stable stereocenter at the nitrogen atom. The reaction yields a single product (or a pair of enantiomers if the starting pyrrolidine was racemic) where the original stereochemistry of the ring's carbon atoms is preserved.

Pyrrolidine Ring Construction via Cycloaddition Reactions

Cycloaddition reactions provide a powerful and convergent approach to constructing the pyrrolidine ring system, often with high levels of stereocontrol. The [3+2] cycloaddition involving azomethine ylides is one of the most versatile methods for this purpose. acs.orgwikipedia.org

Azomethine ylides are nitrogen-based 1,3-dipoles that react with dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to form five-membered nitrogen heterocycles, including pyrrolidines and their derivatives. wikipedia.orgnih.gov This reaction is highly valuable as it can generate up to four new contiguous stereocenters in a single, atom-economical step. acs.orgacs.org The azomethine ylide can be generated through various methods, often in situ, to be trapped by a suitable dipolarophile. wikipedia.org

A direct and effective route to generate non-stabilized azomethine ylides involves the treatment of tertiary amine N-oxides with a strong, non-nucleophilic base. nih.govacs.org This method, pioneered by Roussi and coworkers, has been shown to be effective for generating pyrrolidine-based azomethine ylides. acs.orgclockss.org For example, treating an N-alkylpyrrolidine N-oxide with lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (B95107) (THF) leads to deprotonation at a carbon alpha to the nitrogen, forming the azomethine ylide. acs.orgclockss.org

The mechanism is believed to proceed via a double deprotonation of the tertiary amine N-oxide before the elimination of the oxygen atom, rather than through a discrete iminium ion intermediate. acs.orgacs.org This method is advantageous as it allows for the generation of unstabilized ylides that can react with unactivated olefins, expanding the scope of the cycloaddition. clockss.org

Achieving stereocontrol in the 1,3-dipolar cycloaddition of azomethine ylides is a major focus of modern organic synthesis. Both diastereoselective and enantioselective variants have been extensively developed.

Diastereoselective Cycloadditions: Diastereoselectivity can be induced by using a chiral component in either the 1,3-dipole or the dipolarophile. A powerful strategy involves the use of a chiral auxiliary, such as the N-tert-butanesulfinyl group. Recent research has demonstrated that the N-tert-butanesulfinyl group can act as an effective electron-withdrawing group in 1-azadienes, rendering the conjugated C=C double bond an active dipolarophile for reactions with azomethine ylides. acs.org This approach allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org

In these reactions, a silver carbonate (Ag(_2)CO(_3)) catalyst is used to promote the cycloaddition between an (S)-N-tert-butanesulfinyl imine and a glycine α-imino ester derivative, which serves as the azomethine ylide precursor. acs.org The reaction proceeds with high conversion and excellent regio- and diastereoselectivity, with the (S)-configuration of the sulfinyl group directing the formation of the (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org

| Entry | Dipolarophile (N-tert-butanesulfinyl imine) | Azomethine Ylide Precursor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Methyl 2-((E)-(4-methoxybenzylidene)amino)acetate | Ag₂CO₃ | 85 | >20:1 |

| 2 | (S,E)-N-(4-methylbenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-((E)-(4-methoxybenzylidene)amino)acetate | Ag₂CO₃ | 82 | >20:1 |

| 3 | (S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-((E)-(4-methoxybenzylidene)amino)acetate | Ag₂CO₃ | 75 | >20:1 |

| 4 | (S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-((E)-(4-methoxybenzylidene)amino)acetate | Ag₂CO₃ | 88 | >20:1 |

| 5 | (S,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | Methyl 2-((E)-(4-methoxybenzylidene)amino)acetate | Ag₂CO₃ | 65 | 10:1 |

Data adapted from research on diastereoselective cycloadditions for the synthesis of substituted pyrrolidines. acs.org

Enantioselective Cycloadditions: The enantioselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition is typically achieved using chiral metal catalysts. acs.orgnih.govrsc.org Chiral Lewis acids, often complexes of copper(I) or silver(I) with chiral ligands, can coordinate to the azomethine ylide precursor (e.g., an imino ester), creating a chiral environment that dictates the facial selectivity of the cycloaddition. acs.orgnih.gov This approach has enabled the synthesis of a wide array of enantioenriched pyrrolidine derivatives with high yields and excellent enantioselectivities (ee). nih.govrsc.org

[3+2] Cycloaddition Strategies with N-Tert-butylsulfinimine Derivatives

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings, including the pyrrolidine scaffold. A notable strategy involves the use of chiral N-tert-butanesulfinimine derivatives, which act as effective precursors for generating azomethine ylides or serve as the dipolarophile component in these cycloadditions. The N-tert-butanesulfinyl group not only facilitates the reaction but also provides excellent stereocontrol, leading to the diastereoselective synthesis of densely substituted pyrrolidines.

In a representative example of this approach, the N-tert-butanesulfinylimine group functions as an electron-withdrawing group in 1-azadienes, enabling their participation in 1,3-dipolar cycloadditions with azomethine ylides. nih.govua.esnih.gov The use of a silver carbonate (Ag2CO3) catalyst has been shown to promote this reaction, affording a variety of proline derivatives with high regio- and diastereoselectivity. nih.govua.esnih.gov Computational studies have further elucidated the significant influence of the N-tert-butanesulfinyl group on the diastereoselectivity of the cycloaddition process. nih.govua.esnih.gov The stereochemistry of the final pyrrolidine product is directed by the configuration of the sulfinyl group; for instance, an (S)-configuration on the sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. ua.es This method allows for the simultaneous generation of up to four stereogenic centers with a high degree of control. nih.govua.es

| Catalyst | Dipolarophile | Azomethine Ylide Precursor | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Ag2CO3 | N-tert-butanesulfinyl-1-azadiene | N-arylmethyl glycine ester | >95:5 | 70-85 | nih.govua.esnih.gov |

| Ag2CO3 | N-tert-butanesulfinyl-1-azadiene | N-alkyl glycine ester | >95:5 | 65-80 | nih.govua.esnih.gov |

Nitrile Anion Cyclization for Substituted N-Tert-butylpyrrolidines

Nitrile anion cyclization is another effective strategy for the synthesis of substituted pyrrolidines, including those bearing an N-tert-butyl group. This intramolecular reaction involves the cyclization of a nitrile-containing substrate, where the nitrile anion acts as the nucleophile to form the five-membered ring. This method is particularly valuable for creating highly functionalized and chiral pyrrolidines.

The key to the asymmetric synthesis described above is the highly stereocontrolled nitrile anion 5-exo-tet cyclization. acs.orgresearchgate.net This step proceeds with a clean inversion of the stereochemistry at the C-4 position of the forming pyrrolidine ring. acs.orgresearchgate.net The use of specific reagents, such as diethyl chlorophosphate as an activating group and lithium hexamethyldisilazide as the base, has been shown to be optimal for this cyclization. acs.orgresearchgate.net This reaction affords the 1,3,4-trisubstituted chiral pyrrolidine in high yield (>95%) and with excellent enantiomeric excess (94–99% ee). acs.orgresearchgate.net Subsequent manipulation of the resulting trans-cis mixture of the pyrrolidine nitrile through a kinetically controlled epimerization and saponification process yields the pure trans-pyrrolidine carboxylic acid with exceptional chemical and optical purity (>99.9%). acs.orgresearchgate.net

| Substrate | Base | Activating Group | Enantiomeric Excess (ee) | Yield (%) | Reference |

| N-tert-butyl-N-(2-(2,4-difluorophenyl)-2-hydroxyethyl)-3-aminopropionitrile | LiHMDS | Diethyl chlorophosphate | 94-99% | >95% | acs.orgresearchgate.net |

| N-tert-butyl-N-(2-phenyl-2-hydroxyethyl)-3-aminopropionitrile | LiHMDS | Diethyl chlorophosphate | High | High | acs.org |

Organocatalytic Approaches to N-Tert-butylpyrrolidine Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. Several organocatalytic methods have been developed for the synthesis of pyrrolidine derivatives, including those with an N-tert-butyl substituent.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes. A base-free catalytic version of this reaction has been developed and applied to the synthesis of pyrrolidine derivatives. researchgate.net For instance, (E)-3-benzylidenepyrrolidine-2,5-dione derivatives, including an N-tert-butyl variant, have been synthesized using this methodology. researchgate.net This reaction is catalyzed by an organocatalyst, such as tributylphosphine (B147548) (Bu3P), and proceeds through the initial Michael addition of the phosphine (B1218219) to an acceptor-substituted alkene, which ultimately leads to the formation of an ylide that reacts with an aldehyde. researchgate.net This approach avoids the use of strong bases typically required for ylide generation.

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| Tributylphosphine (5 mol%) | N-tert-butylmaleimide | Benzaldehyde | (E)-N-tert-butyl-3-benzylidenepyrrolidine-2,5-dione | researchgate.net |

Chiral phosphines have been extensively utilized as nucleophilic organocatalysts in a variety of asymmetric transformations, including the synthesis of chiral pyrrolidines. nih.gov These catalysts can mediate reactions such as [3+2] annulations of allenes or Morita-Baylis-Hillman adducts with electron-deficient imines to produce highly functionalized cyclopentenes and pyrrolidines. nih.gov The development of enantioselective catalytic processes involving phosphines has been a significant area of research. For example, a homochiral phosphepine catalyst has been successfully employed in the enantioselective annulation of electron-poor allenes with aminocrotonates to provide access to pyrrolidines in good yields and with high enantiomeric ratios. acs.org While not all examples in the literature specifically report on N-tert-butylpyrrolidine synthesis, the established methodologies with chiral phosphine catalysts are broadly applicable to the synthesis of a wide range of substituted pyrrolidines, and the principles can be extended to targets bearing the N-tert-butyl group.

Metal-Catalyzed Processes for N-Tert-butylpyrrolidine Derivatives

Metal catalysis offers powerful tools for the formation of C-N and C-C bonds, which are fundamental to the synthesis of the pyrrolidine ring. These methods often provide high levels of selectivity and functional group tolerance, making them suitable for the construction of complex molecular architectures.

Intramolecular carbene C(sp3)-H insertion reactions represent a direct and atom-economical approach to the synthesis of pyrrolidine rings. This strategy involves the generation of a carbene intermediate that subsequently inserts into a C-H bond within the same molecule to form a five-membered ring. While direct examples focusing solely on N-tert-butylpyrrolidine are not extensively documented, the general principles of this methodology can be applied.

The reaction is typically catalyzed by transition metals such as rhodium, copper, or iron. The choice of catalyst and ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of the C-H insertion. For the synthesis of N-tert-butylpyrrolidine derivatives, a suitable precursor would be an N-tert-butyl amine with a tethered diazo group. The bulky tert-butyl group on the nitrogen atom can influence the conformational preferences of the substrate, potentially impacting the regioselectivity of the C-H insertion.

Research in the broader context of pyrrolidine synthesis has demonstrated the feasibility of C-H amination, a related process, using copper-catalyzed methodologies. These reactions often proceed via a nitrene intermediate, which is analogous to the carbene in C-H insertion. Mechanistic studies on copper-catalyzed intramolecular C-H amination to form pyrrolidines have been performed, providing insights into the reaction pathways which could be relevant for designing similar carbene-based strategies for N-tert-butylpyrrolidine synthesis. acs.org

| Catalyst System | Substrate Type | Key Features |

| Rhodium(II) carboxylates | N-Alkyl-N-diazoacetylamines | High efficiency and stereoselectivity for C-H insertion. |

| Copper complexes | N-Alkyl-N-diazoacetylamines | Cost-effective alternative to rhodium with tunable reactivity. |

| Iron porphyrins | N-Alkyl-N-diazoacetylamines | Biologically inspired catalysts with unique selectivity profiles. |

This table represents generalized data for intramolecular carbene C-H insertion reactions for the synthesis of N-alkylpyrrolidines and is inferred to be applicable to N-tert-butylpyrrolidine derivatives.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision. The application of these methods to the synthesis of the pyrrolidine framework can be envisioned through several disconnection strategies. One common approach involves the formation of a C-N bond to close the ring, while another relies on the formation of a C-C bond to append substituents to a pre-formed pyrrolidine ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.gov In the context of N-tert-butylpyrrolidine synthesis, an intramolecular Buchwald-Hartwig reaction of a suitably functionalized N-tert-butyl-4-halobutylamine could be employed. The bulky tert-butyl group might necessitate the use of specialized ligands to facilitate the reductive elimination step and avoid side reactions.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-based systems. While research has focused on the use of N-butylpyrrolidone (NBP) as a ligand and solvent in iron-catalyzed C(sp2)–C(sp3) cross-coupling, the principles could be extended to the synthesis of pyrrolidine derivatives. rsc.orgrsc.org

Furthermore, stereospecific cross-coupling reactions of α-stannyl pyrrolidine derivatives have been developed, providing a general approach for the synthesis of enantioenriched nitrogen-containing stereocenters. nih.gov This methodology could be adapted for the synthesis of chiral N-tert-butylpyrrolidine derivatives.

| Cross-Coupling Reaction | Catalyst/Ligand System | Substrate Scope |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Buchwald ligands | Aryl and alkyl amines with aryl and alkyl halides. |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 / bases | Boronic acids with organic halides. |

| Negishi Coupling | Pd(0) or Ni(0) complexes | Organozinc reagents with organic halides. |

| Stille Coupling | Pd(0) complexes | Organostannanes with organic halides. |

This table presents common cross-coupling reactions that can be adapted for the synthesis and functionalization of the N-tert-butylpyrrolidine framework.

Multi-Component Reactions for Complex N-Tert-butylpyrrolidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for the construction of complex N-tert-butylpyrrolidine scaffolds.

One-pot sequential transformations involve the execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of time, resources, and environmental impact. The synthesis of 1-butylpyrrolidine, a close analog of 1-tert-butylpyrrolidine, has been achieved via a one-pot method from ammonia and 1,4-butanediol over a CuNiPd/ZSM-5 catalyst. rsc.orgrsc.org This process involves successive N-alkylation and cyclization steps. Adapting this methodology for the synthesis of N-tert-butylpyrrolidine would likely involve the use of tert-butylamine as the nitrogen source.

Another example of a one-pot synthesis involves the preparation of tetrahydro-pyrrolobenzodiazepines through a sequence of 1,3-dipolar cycloaddition, N-alkylation, Staudinger, and aza-Wittig reactions. researchgate.net The modularity of such sequences could potentially be exploited for the synthesis of complex N-tert-butylpyrrolidine-fused heterocycles.

| Reaction Sequence | Starting Materials | Key Intermediates |

| Reductive Amination/Cyclization | 1,4-Dicarbonyl compound, tert-butylamine, reducing agent | N-tert-butyl-gamma-amino alcohol |

| 1,3-Dipolar Cycloaddition/Functionalization | Azomethine ylide precursor, dipolarophile, electrophile | Pyrrolidine cycloadduct |

This table illustrates potential one-pot sequential transformations for the synthesis of complex N-tert-butylpyrrolidine derivatives.

Domino reactions, also known as cascade or tandem reactions, are a subset of multi-component reactions where the first reaction generates a functionality that is the substrate for the subsequent transformation. This creates a highly efficient and elegant pathway to complex molecules from simple starting materials.

While specific domino reactions for the direct synthesis of the parent N-tert-butylpyrrolidine are not widely reported, related methodologies for substituted pyrrolidines are known. For instance, a domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes has been developed, which proceeds via an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process. nih.govrsc.org This highlights the potential of using a pre-formed N-tert-butylpyrrolidine as a building block in subsequent domino transformations to access more complex scaffolds.

A three-component domino process has been utilized for the synthesis of sterically hindered pyrrolidines, including those with tert-butyl substituents at the alpha-position of the nitrogen. nih.gov This demonstrates the feasibility of incorporating the bulky tert-butyl group in multi-component reaction designs for pyrrolidine synthesis.

| Domino Reaction Type | Key Transformations | Reactant Types |

| Aza-Michael/Alkylation | Conjugate addition of an amine followed by intramolecular alkylation. | α,β-Unsaturated carbonyl, amine, alkyl halide. |

| Cycloaddition/Rearrangement | [3+2] Cycloaddition followed by a sigmatropic rearrangement. | Azomethine ylide, dipolarophile. |

| Oxidative Dehydrogenation/Cyclization | Oxidation of a pyrrolidine followed by cyclization with a coupling partner. | N-Alkylpyrrolidine, alkyne. |

This table outlines general domino reaction strategies that could be adapted for the synthesis of complex N-tert-butylpyrrolidine scaffolds.

Mechanistic Investigations of Reactions Involving N Tert Butylpyrrolidine Species

Reaction Pathway Elucidation for Azomethine Ylide Formation

Azomethine ylides are versatile 1,3-dipoles widely used in cycloaddition reactions to construct pyrrolidine (B122466) rings. wikipedia.orgnih.govresearchgate.net Their generation from precursors like tertiary amine N-oxides often involves complex mechanistic pathways that have been the subject of detailed investigation. acs.orgnih.govacs.orgresearchgate.net

Iminium Ion vs. Multi-Ion Bridged Intermediates

The formation of azomethine ylides from tertiary amine N-oxides, such as 1-tert-butylpyrrolidine N-oxide, using a strong base like lithium diisopropylamide (LDA), has been proposed to proceed through two primary competing pathways: one involving a discrete iminium ion and another featuring a multi-ion bridged intermediate. acs.orgnih.govnsf.gov

Initially, it was postulated that deprotonation and subsequent loss of the oxygen atom would lead to a highly reactive electrophilic iminium ion. acs.org This iminium intermediate would then be deprotonated to form the azomethine ylide. acs.orgnih.gov However, experimental evidence, such as the successful use of N-oxides with unprotected alcohol functionalities, suggested that a mechanism proceeding through a discrete iminium ion was unlikely. acs.org

Computational studies have provided further insight, indicating that a multi-ion bridged pathway is energetically more favorable. acs.orgnsf.gov In this pathway, two sequential deprotonation steps occur before the nitrogen-oxygen bond is cleaved to generate the azomethine ylide. acs.org This multi-ion bridged intermediate avoids the formation of a high-energy, discrete iminium ion. nsf.gov Research on this compound N-oxide has shown that the reaction prefers to proceed through this multi-ion bridged intermediate rather than the iminium ion pathway. acs.orgnih.gov

A qualitative potential energy diagram illustrates the two competing pathways, highlighting that the multi-ion bridge intermediate (Path B) is generally favored over the iminium ion (Path A). acs.orgnih.gov

Table 1: Comparison of Proposed Intermediates in Azomethine Ylide Formation

| Intermediate | Description | Evidence |

| Iminium Ion | A discrete cationic species formed by the loss of an oxygen atom from the N-oxide prior to the second deprotonation. acs.orgnih.gov | Initially proposed based on classical mechanistic considerations. acs.org |

| Multi-ion Bridged Intermediate | A complex where the lithium ions and the base are associated with the N-oxide throughout the deprotonation and N-O bond cleavage steps. acs.orgnsf.gov | Supported by computational studies showing a lower energy barrier and experimental observations with functionalized substrates. acs.orgnsf.gov |

Influence of Solvent and Aggregation Patterns

The solvent and the aggregation state of the organolithium base play a critical role in determining the reaction pathway and kinetics of azomethine ylide formation. acs.orgacs.orgresearchgate.net Lithium diisopropylamide (LDA) is known to exist as both monomers and dimers in tetrahydrofuran (B95107) (THF), and these aggregation states significantly impact its reactivity. acs.org

Computational studies have underscored the importance of including explicit solvent molecules and the correct aggregation pattern of LDA in theoretical models to accurately predict reaction outcomes. acs.orgacs.orgresearchgate.net The interaction of THF with the reacting species can stabilize transition states and intermediates. acs.org Furthermore, the formation of mixed aggregates involving the N-oxide, THF, and LDA dimers has been identified as a key factor in the reaction mechanism. acs.orgresearchgate.net The specific arrangement of these components can influence which of the competing pathways—iminium ion versus multi-ion bridge—is favored. acs.org For instance, an improved solvation model incorporating a bridging amide from an LDA dimer, rather than a THF molecule, has been shown to be more consistent with experimental results for the transformation of N-oxides to azomethine ylides. acs.org

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral pyrrolidine derivatives. Understanding the factors that control stereoselectivity is essential for the development of asymmetric synthetic methods.

Kinetic vs. Thermodynamic Control in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring can be governed by either kinetic or thermodynamic control, leading to different stereoisomeric products. In kinetically controlled reactions, the product distribution is determined by the relative rates of competing reaction pathways, which are influenced by the energies of the transition states. diva-portal.orginflibnet.ac.in Conversely, under thermodynamic control, the product ratio reflects the relative stabilities of the final products. diva-portal.orginflibnet.ac.in

For example, in the cyclization of a 5-hexenyl radical to form a pyrrolidine ring, the reaction is under kinetic control, favoring the formation of the 5-exo cyclization product due to better orbital overlap in the transition state. diva-portal.org The stereoselectivity of such reactions, leading to cis or trans isomers, is often determined by the preference for substituents to occupy pseudo-equatorial positions in the chair-like transition state. diva-portal.org In some reactions, the conditions can be tuned to favor either kinetic or thermodynamic products. For instance, in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, different products are obtained under kinetic and thermodynamic control. univ.kiev.uaresearchgate.net

Diastereoselectivity and Enantioselectivity in N-Tert-butylpyrrolidine Synthesis

The synthesis of substituted 1-tert-butylpyrrolidines often generates new stereocenters, making diastereoselectivity and enantioselectivity key considerations. msu.educureffi.orgyoutube.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. msu.educureffi.org

In the context of this compound, the bulky tert-butyl group can exert significant steric influence, directing the approach of reagents and controlling the stereochemical outcome of reactions. For example, the addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines has been shown to be highly diastereoselective in the formation of 2-substituted pyrrolidines. lookchem.com

Furthermore, intramolecular carbenoid N-H insertion reactions have been employed for the asymmetric synthesis of cis-5-tert-butylproline derivatives. acs.org The stereochemistry of this reaction can be evaluated to understand the factors controlling the formation of the cis product. acs.org The development of catalytic asymmetric methods is of particular interest, as they can provide enantiomerically enriched products from achiral or racemic starting materials. msu.edu

Table 2: Factors Influencing Stereoselectivity in Pyrrolidine Synthesis

| Factor | Influence on Stereoselectivity | Example |

| Steric Hindrance | The bulky tert-butyl group can block one face of the molecule, directing incoming reagents to the less hindered face. msu.edu | Diastereoselective addition of Grignard reagents to chiral imines. lookchem.com |

| Transition State Geometry | The preference for chair-like transition states with substituents in pseudo-equatorial positions can determine the relative stereochemistry of newly formed stereocenters. diva-portal.org | Cyclization of substituted 5-hexenyl radicals. diva-portal.org |

| Chiral Auxiliaries and Catalysts | The use of chiral auxiliaries or catalysts can induce enantioselectivity by creating a chiral environment around the reacting center. msu.edu | Asymmetric synthesis of cis-5-tert-butylproline via metal carbenoid insertion. acs.org |

| Reaction Control | The choice between kinetic and thermodynamic conditions can lead to the selective formation of different stereoisomers. univ.kiev.uaresearchgate.net | Reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. univ.kiev.uaresearchgate.net |

Catalytic Cycle Analysis in Organocatalytic and Metal-Catalyzed Processes

This compound and its derivatives can participate in or be synthesized through various catalytic processes, including organocatalysis and metal-catalyzed reactions. chim.itacs.orgunibo.itmdpi.comnih.govmdpi.com Analyzing the catalytic cycles of these reactions is fundamental to understanding how the catalyst operates and to developing more efficient and selective methods.

In organocatalysis, a small organic molecule, often a chiral amine like a pyrrolidine derivative, is used to catalyze the reaction. unibo.itnih.gov A common activation mode involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. unibo.it For example, a secondary amine catalyst can react with an aldehyde or ketone to form an enamine, which then acts as a nucleophile. chim.itunibo.it The catalyst is regenerated at the end of the reaction cycle. chim.itunibo.it

Metal-catalyzed reactions offer another powerful approach for transformations involving this compound. mdpi.comsioc-journal.cnrsc.orgyoutube.com These reactions often proceed through a catalytic cycle involving steps such as oxidative addition, migratory insertion, and reductive elimination at the metal center. mdpi.com For instance, the dehydrogenation of pyrrolidines to pyrroles can be catalyzed by B(C6F5)3, where the reaction proceeds through a borane-mediated hydride abstraction. acs.org In other cases, transition metals like copper can catalyze intramolecular C-H amination to form pyrrolidines, with the catalytic cycle potentially involving copper fluoride (B91410) intermediates. acs.org Paired electrocatalysis has also been employed for the C(sp3)–H arylation/alkylation of alkanes, including tert-butyl pyrrolidine-1-carboxylate, involving an iron-based catalytic cycle. nih.gov

Computational Chemistry Studies on N Tert Butylpyrrolidine Systems

Quantum Chemical Predictions of Molecular Structures and Energetics

Quantum chemical calculations allow for the precise determination of molecular geometries, conformational preferences, and the relative stabilities of various chemical species. These predictions are fundamental to understanding the behavior of N-tert-butylpyrrolidine systems in chemical reactions.

The pyrrolidine (B122466) ring is known to adopt two primary puckered conformations: the Cγ-exo and Cγ-endo envelope forms. The presence of a bulky tert-butyl group significantly influences the conformational equilibrium of the pyrrolidine ring. In derivatives such as 4-tert-butylprolines, the tert-butyl group has a strong preference for a pseudoequatorial orientation to minimize steric strain. nsf.gov This preference, in turn, dictates the puckering of the pyrrolidine ring. For instance, in L-prolines, a cis-4-tert-butyl substituent favors an exo pucker, while a trans-4-tert-butyl substituent induces an endo pucker. nsf.gov This is in contrast to the effects observed with electronegative substituents at the C-4 position. nsf.gov

Computational studies on 2-tert-butylpyrrolidine (B182177) have been conducted to understand the configurational and conformational aspects of related iminium ions. acs.org These model studies are crucial for predicting the stereochemical outcomes of reactions involving chiral pyrrolidine catalysts.

Table 1: Conformational Preferences in N-Tert-butylpyrrolidine Derivatives The following table summarizes the computationally predicted conformational preferences for derivatives of N-tert-butylpyrrolidine.

| Derivative | Substituent Position | Preferred Conformation | Reference |

| 4-tert-butyl-L-proline | cis | Cγ-exo pucker | nsf.gov |

| 4-tert-butyl-L-proline | trans | Cγ-endo pucker | nsf.gov |

| 2-tert-butylpyrrolidine | 2 | Serves as model for E/Z iminium ion stability | acs.org |

N-tert-butylpyrrolidine can form several key reactive intermediates, the stability of which has been extensively studied using computational methods. Iminium ions and azomethine ylides are two of the most significant intermediates in reactions catalyzed by or involving N-tert-butylpyrrolidine.

Iminium Ions: The stability of iminium ions derived from pyrrolidines is a critical factor in aminocatalysis. Computational studies, primarily using the M06-2X density functional, have been employed to determine the relative stabilities of various iminium ions. acs.orgnih.gov For instance, in 2-tert-butylpyrrolidine-derived iminium ions, the E-isomer is generally more stable than the Z-isomer. The energy difference between the E and Z iminium isomers of a 2-tert-butyl derivative was calculated to be 2.1 kcal/mol. acs.org The presence of conjugation and electron-donating or withdrawing groups can further modulate the stability of these ions. nih.gov

Azomethine Ylides: The formation of azomethine ylides from N-tert-butylpyrrolidine N-oxide has been a subject of detailed computational investigation. nsf.gov These studies have revealed a mechanistic pathway that proceeds through a multi-ion bridged intermediate, which is energetically more favorable than previously proposed mechanisms involving iminium ions or diradicals. nsf.gov The stability of these ylide intermediates is crucial for their subsequent participation in reactions like 1,3-dipolar cycloadditions.

Table 2: Calculated Relative Stabilities of Reactive Intermediates This table presents calculated energy differences for key reactive intermediates derived from N-tert-butylpyrrolidine systems.

| Intermediate System | Isomers/States Compared | Computational Method | Calculated Energy Difference (kcal/mol) | Reference |

| 2-tert-butylpyrrolidine iminium ion | E vs. Z isomer | Not specified in abstract | 2.1 | acs.org |

| N-tert-butylpyrrolidine N-oxide + LDA | Iminium vs. Multi-ion bridged pathway | M06-2x, MP2 | Multi-ion bridged pathway is more favorable | nsf.govacs.org |

| Propenal-derived iminium ions | Unconjugated vs. Conjugated (dienal) | M06-2X/6-311+G(d,p) | ~3.5 | nih.gov |

Reaction Mechanism Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of computational chemistry for modeling reaction mechanisms. It provides a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those involving N-tert-butylpyrrolidine.

A key aspect of reaction mechanism modeling is the characterization of transition states and the calculation of their associated activation energies. This information is vital for understanding reaction kinetics and selectivity.

In the formation of azomethine ylides from N-tert-butylpyrrolidine N-oxide and lithium diisopropylamide (LDA), DFT calculations have been instrumental in mapping out the potential energy surface. nsf.govacs.org Two competing pathways, one involving N-O bond dissociation to form an iminium ion (Path A) and another involving a second deprotonation to form a multi-ion bridged intermediate (Path B), have been scrutinized. acs.org The calculations revealed that the pathway involving the multi-ion bridged intermediate is kinetically more favorable. nsf.gov For the dissociation of the N-O bond in an intermediate complex, the activation free energy was found to be significantly high, disfavoring the iminium ion pathway under typical reaction conditions. nsf.gov

Table 3: Calculated Activation Energies for Reactions of N-Tert-butylpyrrolidine Derivatives The following table provides calculated activation energies for key steps in reactions involving N-tert-butylpyrrolidine derivatives.

| Reacting System | Reaction Step | Computational Method | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |

| N-tert-butylpyrrolidine N-oxide + LDA/THF | N-O dissociation (iminium pathway) | M06-2x, B3LYP, MP2 | High, disfavored | nsf.govacs.org |

| N-tert-butylpyrrolidine N-oxide + LDA/THF | Second deprotonation (ylide pathway) | M06-2x, B3LYP, MP2 | Lower, favored | nsf.govacs.org |

| Dichlorocarbene + Thioketone | Cycloaddition | wb97xd/6-311g(d,p)(PCM) | ~10 | mdpi.com |

Solvation can have a profound impact on reaction pathways, especially those involving charged or polar species. Computational models, such as the Polarizable Continuum Model (PCM) and discrete-continuum models, are used to simulate these effects.

In the study of iminium ion stabilities, calculations were performed in both the gas phase and in solvents like water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). nih.gov A significant "leveling effect" was observed, where the energy differences between various iminium ions were attenuated in polar solvents compared to the gas phase. nih.gov For the formation of azomethine ylides from N-tert-butylpyrrolidine N-oxide, a discrete-continuum solvation model incorporating explicit tetrahydrofuran (B95107) (THF) molecules along with a PCM was crucial for accurately modeling the reaction. acs.org The explicit inclusion of solvent molecules was shown to have a profound impact on the predicted free energy barriers and the stability of aggregates. acs.org

Analysis of Electronic Structure and Bonding in N-Tert-butylpyrrolidines

The electronic structure and nature of chemical bonds in N-tert-butylpyrrolidine systems can be analyzed using various quantum chemical techniques, such as Natural Bond Orbital (NBO) analysis and Hirshfeld charge analysis.

In the study of the multi-ion bridged intermediate in the formation of azomethine ylides, a Hirshfeld charge analysis was conducted. nsf.gov This revealed a highly charged but symmetrical structure, with alternating positive and negative atomic charges within the two adjacent four-membered heterocycles, contributing to the stability of the intermediate. nsf.gov NBO analysis has been used to understand charge-transfer interactions in related systems, for example, in LDA dimer aggregates solvated by THF, which are relevant to the reaction conditions for ylide formation. acs.org These analyses provide a deeper understanding of the electronic factors that govern the structure and reactivity of these molecules.

Orbital Interactions and Hybridization

Computational analyses of N-tert-butylpyrrolidine and related systems reveal critical details about the molecule's electronic structure, including orbital interactions and the hybridization state of its constituent atoms. These factors are fundamental to understanding its chemical properties and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge transfer and orbital interactions within a molecule. rsc.orgwisc.edu In systems containing a pyrrolidine ring, NBO analysis has been used to quantify the stabilization energy associated with interactions between donor (filled) and acceptor (unfilled) orbitals. rsc.org For instance, in related N-oxide systems, charge transfer from the oxygen lone pairs to the acceptor orbitals of lithium atoms has been quantified, highlighting the role of such interactions in complex stability. nih.gov In the case of 1-tert-butylpyrrolidine N-oxide, NBO analysis revealed a charge transfer of 18.4 kcal/mol between a carbanionic lone pair and an empty orbital of a complexed lithium ion. nsf.gov This demonstrates the significance of hyperconjugative interactions in stabilizing reactive intermediates.

The hybridization of the nitrogen atom in this compound is a key determinant of its geometry and reactivity. Generally, the nitrogen in a saturated heterocycle like pyrrolidine is considered to be sp3 hybridized. numberanalytics.com This hybridization leads to a trigonal pyramidal geometry around the nitrogen. However, the degree of pyramidalization and the precise bond angles can be influenced by the nature of the substituent on the nitrogen. Computational studies on related systems have shown that the nitrogen hybrid orbitals involved in bonding can exhibit bending away from the direct internuclear axis to relieve steric strain. wisc.edu

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. libretexts.orgacs.org The HOMO is associated with the molecule's nucleophilic character, while the LUMO represents its electrophilic character. acs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. libretexts.org In substituted pyrrolidines, the nature and conformation of the N-substituent can significantly influence the energies and spatial distributions of these frontier orbitals, thereby dictating the molecule's behavior in chemical reactions. For example, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a governing principle in many chemical transformations. acs.org

Steric Effects of the Tert-butyl Group on Molecular Conformation and Reactivity

The voluminous tert-butyl group attached to the nitrogen atom of the pyrrolidine ring exerts profound steric effects that dictate the molecule's preferred three-dimensional structure (conformation) and its chemical reactivity.

Computational studies have been instrumental in elucidating the conformational landscape of tert-butyl-substituted pyrrolidine systems. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The bulky tert-butyl group introduces significant steric hindrance, which destabilizes certain conformations. For example, in computational models of tert-butyl pyrrolidine N-oxide, two primary envelope conformations, an endo and an exo form, were identified. nsf.gov The exo conformation was found to be the low-energy structure, while the endo conformation was destabilized by 4.2 kcal/mol due to close steric interactions between the anti-planar protons on the pyrrolidine ring and the tert-butyl group. nsf.gov These interactions occur at distances as close as 2.00 and 2.05 Å in the endo form, whereas in the more stable exo form, the separation is larger. nsf.gov

The steric influence of the tert-butyl group also extends to the reactivity of the molecule. This is particularly evident in reactions involving the formation of intermediates where steric crowding can influence stereochemical outcomes and reaction rates. In studies of iminium ions derived from 2-tert-butylpyrrolidine, the E isomer was found to be more stable than the Z isomer by 2.1 kcal/mol in the gas phase and 1.7 kcal/mol in water, a preference attributed to steric factors. acs.org Similarly, the steric bulk of the tert-butyl group can hinder the approach of reactants, thereby influencing the regioselectivity of reactions. For instance, while the tert-butyl group can direct reactions away from its position, its steric shielding may not be absolute, as seen in some imidation reactions where minor ortho substitution still occurs.

The following tables summarize key energetic and geometric data from computational studies on tert-butyl-substituted pyrrolidine systems, illustrating the quantitative impact of the tert-butyl group.

Table 1: Calculated Relative Energies of tert-Butyl Pyrrolidine N-oxide Conformers

| Conformer | Relative Energy (kcal/mol) | Key Steric Interaction Distance (Å) |

| 18exo | 0.0 | 2.20 and 2.35 |

| 18endo | 4.2 | 2.00 and 2.05 |

| Data sourced from computational modeling of tert-butyl pyrrolidine N-oxide, highlighting the energetic penalty of the endo conformation due to steric clash with the tert-butyl group. nsf.gov |

Table 2: Calculated Relative Energies of Iminium Ion Isomers from 2-tert-butylpyrrolidine

| Isomer | Relative Energy in vacuo (kcal/mol) | Relative Energy in water (kcal/mol) |

| E isomer | 0.0 | 0.0 |

| Z isomer | 2.1 | 1.7 |

| Data illustrates the steric preference for the E isomer in iminium ions derived from a tert-butyl-substituted pyrrolidine. acs.org |

These computational findings underscore the critical role of the tert-butyl group in governing the structural and chemical properties of N-tert-butylpyrrolidine. The steric demands of this group lead to distinct conformational preferences and influence reaction pathways and stereochemical outcomes, providing a clear example of how substituent effects can be rationalized through theoretical chemistry.

Spectroscopic and Structural Characterization Methodologies in N Tert Butylpyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-tert-butylpyrrolidine-containing compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise insights into the molecular structure.

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity of the this compound scaffold and is particularly powerful in determining the outcome of reactions where multiple isomers can be formed. Key parameters such as chemical shift (δ), spin-spin coupling (J-coupling), and signal integration are used to differentiate between regioisomers and diastereomers.

In the case of substituted this compound rings, the symmetry of the pyrrolidine (B122466) protons is broken, leading to distinct and complex signal patterns. For instance, substitution at the C2 or C5 position will render the protons on the ring chemically inequivalent, giving rise to separate signals. The chemical shifts of the protons adjacent to the nitrogen are influenced by the electronegativity of the nitrogen atom and the steric bulk of the tert-butyl group.

The determination of regioselectivity relies on the analysis of these chemical shifts and, crucially, the coupling patterns observed in the spectrum. For example, the specific J-coupling constants between neighboring protons can help establish their relative positions on the pyrrolidine ring. Furthermore, ¹H NMR allows for the quantification of diastereomer ratios by integrating the signals that are unique to each stereoisomer.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| tert-Butyl (9H) | 1.1 - 1.5 | singlet (s) | N/A | 9H |

| Pyrrolidine Ring CH₂ | 1.7 - 2.2 | multiplet (m) | - | 4H |

| Pyrrolidine Ring CH₂ (N-adjacent) | 2.8 - 3.5 | multiplet (m) | - | 4H |

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, allowing for the characterization of the pyrrolidine backbone and the tert-butyl substituent.

The carbon signals of the tert-butyl group are characteristic: a quaternary carbon signal typically appears around 50-60 ppm, while the three equivalent methyl carbons produce a strong signal around 25-30 ppm. The chemical shifts of the pyrrolidine ring carbons provide information about their electronic environment and proximity to the nitrogen atom and any other substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Moiety

| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| tert-Butyl (quaternary C) | 50 - 60 |

| tert-Butyl (CH₃) | 25 - 30 |

| Pyrrolidine Ring (C2/C5, N-adjacent) | 50 - 65 |

For complex derivatives of this compound, one-dimensional NMR spectra can be insufficient for complete structural assignment. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and elucidate stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.eduslideshare.net It is used to map out the sequence of protons within the pyrrolidine ring, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edupressbooks.pubyoutube.com This technique is invaluable for definitively assigning which protons are attached to which carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edupressbooks.pubyoutube.com This is crucial for establishing connectivity across quaternary carbons or heteroatoms. For example, an HMBC spectrum would show a correlation between the tert-butyl protons and both the quaternary carbon of the tert-butyl group and the C2/C5 carbons of the pyrrolidine ring, confirming the N-tert-butyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netpressbooks.pub NOESY is the primary NMR method for determining stereochemistry and conformational preferences. For instance, it can reveal the relative orientation of substituents on the pyrrolidine ring by showing spatial proximity between the tert-butyl group and specific ring protons.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule. For this compound (C₈H₁₇N), HRMS can confirm the molecular weight of 127.2273, distinguishing it from other isobaric compounds with the same nominal mass but different elemental compositions. nih.govnih.govnist.gov

In addition to molecular weight confirmation, HRMS is used to analyze the fragmentation of the molecular ion. Under ionization, the this compound molecule can break apart in predictable ways. The resulting fragment ions are also measured with high accuracy, helping to piece together the original structure. Common fragmentation pathways might include the loss of a methyl group (CH₃) or the cleavage of the bond between the nitrogen and the tert-butyl group.

Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₈N⁺ | 128.1434 | 128.1432 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is a rapid and effective method for identifying the presence or absence of specific functional groups.

For this compound, the IR spectrum is characterized by absorptions corresponding to C-H and C-N bonds. utdallas.edu

C-H Stretching: Strong, sharp peaks are observed in the 2850-3000 cm⁻¹ region, which are characteristic of C-H stretching vibrations in the alkyl portions of the molecule (both the pyrrolidine ring and the tert-butyl group).

C-N Stretching: The C-N stretching vibration for tertiary amines typically appears in the 1000-1250 cm⁻¹ region.

Absence of N-H Stretch: A key diagnostic feature for this compound, as a tertiary amine, is the complete absence of an N-H stretching band, which would typically appear as a broad peak in the 3300-3500 cm⁻¹ region for primary or secondary amines. utdallas.edu

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2975 | Strong |

| CH₂ Bend | 1450 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

Absolute Configuration Assignment

The determination of absolute configuration is a critical aspect of stereochemistry, particularly for chiral compounds where enantiomers can exhibit different biological activities. X-ray crystallography is a powerful tool for this purpose, relying on the phenomenon of anomalous dispersion. researchgate.net

When X-rays interact with electrons, the scattering is not perfectly in phase with the incident beam. This phase shift, or anomalous scattering, is element-specific and wavelength-dependent. thieme-connect.de For a chiral molecule that crystallizes in a non-centrosymmetric space group, the intensity differences between Friedel pairs—reflections (hkl) and (-h-k-l)—are not zero due to these anomalous scattering effects. soton.ac.uk The analysis of these intensity differences, known as Bijvoet pairs, allows for the unambiguous determination of the absolute arrangement of atoms in space. researchgate.netsoton.ac.uk

While this effect is more pronounced for compounds containing atoms heavier than oxygen, modern diffractometers and computational methods enable the reliable assignment of absolute configuration for light-atom organic molecules, such as derivatives of N-tert-butylpyrrolidine. researchgate.net The Flack parameter is a key value refined during the crystallographic analysis; a value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration. springernature.com

For instance, in the structural determination of chiral pyrrolidine derivatives, such as 2-butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl, X-ray analysis provides the definitive spatial arrangement of the substituents on the pyrrolidine ring. mdpi.com This allows researchers to confirm the outcome of asymmetric syntheses and to understand the structure-activity relationships of specific enantiomers.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid material. X-ray crystallography elucidates the precise geometry of these interactions.

In the crystal structures of N-tert-butylpyrrolidine derivatives, various types of interactions are observed. These include hydrogen bonds, van der Waals forces, and, in aromatic derivatives, π-π stacking interactions.

Hydrogen Bonding: In pyrrolidine structures containing suitable functional groups, hydrogen bonds are often the dominant structure-directing interactions. For example, in the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, both intra- and intermolecular C—H⋯O hydrogen bonds are present. nih.gov These interactions, along with others, contribute to the formation of molecular sheets within the crystal. nih.gov

Van der Waals Interactions: The bulky tert-butyl group in this compound significantly influences crystal packing through steric hindrance and numerous van der Waals contacts. The analysis of Hirshfeld surfaces, derived from crystallographic data, allows for the quantification of different types of intermolecular contacts. For instance, in substituted quinoline-piperidine-carboxylate structures, H⋯H contacts can account for over 50% of the Hirshfeld surface area, highlighting the importance of these non-directional forces in achieving efficient packing. nih.gov

The interplay of these diverse interactions results in complex three-dimensional packing motifs. The study of these arrangements is fundamental to the field of crystal engineering, where understanding intermolecular interactions is used to design materials with specific properties. mdpi.com

The crystallographic data for a derivative, 2-butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl, provides a concrete example of the detailed structural information obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H32NO2 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

The detailed analysis of intermolecular contacts provides quantitative insight into the crystal packing.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 54.3 |

| O···H / H···O | 20.2 |

| C···H / H···C | 16.7 |

Applications of N Tert Butylpyrrolidine in Advanced Organic Synthesis

N-Tert-butylpyrrolidine as a Versatile Chiral Auxiliary

The field of asymmetric synthesis, which aims to produce chiral molecules in an enantiomerically pure form, heavily relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively produce one enantiomer over the other. Among the various scaffolds utilized for this purpose, N-tert-butylpyrrolidine derivatives have emerged as effective chiral auxiliaries in a range of stereoselective reactions.

The tert-butyl group, with its significant steric bulk, plays a crucial role in creating a well-defined chiral environment around the reactive center. This steric hindrance effectively shields one face of the molecule, compelling the incoming reagent to attack from the less hindered face, thereby inducing high levels of diastereoselectivity.

A prominent example of the application of this principle is the use of N-tert-butanesulfinylimines, derived from the condensation of tert-butanesulfinamide with aldehydes or ketones. These chiral imines have proven to be invaluable intermediates for the asymmetric synthesis of amines. The addition of organometallic reagents to these N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, which can be rationalized by the formation of a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. Subsequent cleavage of the N-S bond affords the desired chiral amine with high enantiomeric purity.

Furthermore, the N-tert-butylpyrrolidine framework has been incorporated into other types of chiral auxiliaries. For instance, prolinamide derivatives bearing an N-tert-butyl group have been developed and applied in asymmetric aldol (B89426) and Michael additions. In these cases, the pyrrolidine (B122466) ring provides a rigid scaffold, while the N-tert-butyl group influences the conformational preferences of the catalyst-substrate complex, leading to enhanced stereocontrol.

The versatility of the N-tert-butylpyrrolidine moiety as a chiral auxiliary is underscored by its successful application in various transformations, including:

Asymmetric alkylations: Directing the stereoselective addition of alkyl groups to enolates.

Diastereoselective reductions: Controlling the stereochemical outcome of hydride reductions of ketones.

Stereoselective cycloaddition reactions: Influencing the facial selectivity in Diels-Alder and 1,3-dipolar cycloadditions.

The ease of introduction and removal of the N-tert-butylpyrrolidine-based auxiliary, often under mild conditions, further enhances its utility in synthetic organic chemistry. The ability to recover and reuse the chiral auxiliary is also a significant advantage from both an economic and environmental perspective.

Building Block for Complex Organic Molecules and Nitrogen Heterocycles

Beyond its role as a chiral auxiliary, the N-tert-butylpyrrolidine scaffold serves as a valuable building block in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. The presence of the N-tert-butyl group can impart specific physicochemical properties to the final molecule, such as increased lipophilicity and metabolic stability.

The synthesis of substituted pyrrolidines, which are precursors to more complex nitrogen heterocycles, can be achieved through diastereoselective 1,3-dipolar cycloaddition reactions. For instance, the reaction of azomethine ylides with alkenes bearing an N-tert-butanesulfinyl group as a chiral director leads to the formation of highly functionalized pyrrolidines with excellent stereocontrol. These pyrrolidine derivatives can then be further transformed into a variety of complex heterocyclic systems.

Moreover, the N-tert-butyl group can act as a protecting group for the pyrrolidine nitrogen, allowing for selective functionalization at other positions of the ring. This protective role is particularly useful in multi-step syntheses where the reactivity of the nitrogen atom needs to be temporarily masked. The steric bulk of the tert-butyl group can also influence the regioselectivity of reactions occurring on the pyrrolidine ring.

The incorporation of the N-tert-butylpyrrolidine motif has been reported in the synthesis of various classes of complex molecules, including:

Polycyclic alkaloids: Where the pyrrolidine ring forms a core part of the intricate ring system.

Bioactive peptides and peptidomimetics: Influencing the conformational properties and proteolytic stability.

Novel therapeutic agents: Where the lipophilic nature of the tert-butyl group can enhance membrane permeability and oral bioavailability.

The availability of both enantiomers of key N-tert-butylpyrrolidine-based building blocks allows for the synthesis of either enantiomer of the target molecule, which is of paramount importance in drug discovery and development.

Development of Catalysts and Reagents Based on N-Tert-butylpyrrolidine Scaffolds

The inherent chirality and conformational rigidity of the pyrrolidine ring have made it a privileged scaffold for the development of asymmetric catalysts and reagents. The introduction of an N-tert-butyl group can further refine the catalytic environment, leading to improved activity and stereoselectivity.

Organocatalytic Applications

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, proline and its derivatives have played a pivotal role. The secondary amine of the pyrrolidine ring is crucial for the formation of enamine and iminium ion intermediates, which are key to many organocatalytic transformations.

While proline itself is a highly effective catalyst, the development of modified pyrrolidine-based catalysts has led to significant improvements in enantioselectivity and substrate scope. The incorporation of an N-tert-butyl group, or more commonly, the use of tert-butyl groups on substituents attached to the pyrrolidine ring, has been shown to be beneficial in several instances. The steric hindrance provided by the tert-butyl group can create a more defined chiral pocket around the active site of the catalyst, leading to a more effective transfer of chirality to the substrate.

For example, diarylprolinol silyl (B83357) ethers, a class of highly successful organocatalysts for a variety of asymmetric reactions, often feature bulky substituents on the diarylmethyl group, which can include tert-butylphenyl groups. While not directly an N-tert-butylpyrrolidine, this illustrates the principle of using bulky tert-butyl groups to enhance stereoselectivity in pyrrolidine-based organocatalysis.

Specific examples of asymmetric reactions catalyzed by pyrrolidine derivatives where the influence of tert-butyl groups has been noted include:

Asymmetric Aldol Reactions: Catalysts bearing bulky groups can enhance the diastereoselectivity and enantioselectivity of the aldol products.

Asymmetric Michael Additions: The steric environment created by the catalyst can effectively control the facial selectivity of the nucleophilic attack on the Michael acceptor.

Research in this area continues to explore the impact of the N-substituent on the catalytic performance of pyrrolidine-based organocatalysts. The N-tert-butyl group, with its well-defined steric profile, remains an attractive feature to investigate for the fine-tuning of catalyst properties.

Ligand Design in Metal-Catalyzed Reactions

In transition metal catalysis, the ligands coordinated to the metal center play a critical role in determining the reactivity, selectivity, and stability of the catalyst. Chiral ligands are essential for achieving high enantioselectivity in a wide range of metal-catalyzed asymmetric reactions. The N-tert-butylpyrrolidine scaffold has been incorporated into the design of various chiral ligands for this purpose.

The pyrrolidine ring provides a rigid and stereochemically defined backbone for the ligand. Functional groups capable of coordinating to a metal, such as phosphines, amines, or oxazolines, can be attached to the pyrrolidine scaffold. The N-tert-butyl group can influence the electronic and steric properties of the resulting ligand.

For instance, chiral phosphine (B1218219) ligands containing an N-tert-butylpyrrolidine moiety have been synthesized and evaluated in asymmetric hydrogenation and cross-coupling reactions. The steric bulk of the N-tert-butyl group can create a chiral pocket around the metal center, influencing the binding of the substrate and the subsequent stereochemical outcome of the reaction.

The development of bidentate and pincer ligands incorporating the N-tert-butylpyrrolidine scaffold has also been an active area of research. These multidentate ligands can form more stable complexes with the metal, leading to more robust and efficient catalysts.

Key metal-catalyzed reactions where N-tert-butylpyrrolidine-based ligands have shown promise include:

Asymmetric Hydrogenation: For the enantioselective reduction of prochiral olefins and ketones.

Palladium-Catalyzed Asymmetric Allylic Alkylation: A fundamental carbon-carbon bond-forming reaction.

Asymmetric C-H Activation: A rapidly developing field with significant potential for streamlining organic synthesis.

The modular nature of ligand synthesis allows for the systematic variation of the substituents on the pyrrolidine ring, including the N-substituent, to optimize the performance of the catalyst for a specific transformation.

Intermediate in the Synthesis of Derivatives with Biological Relevance (e.g., Melanocortin Ligands)

The N-tert-butylpyrrolidine motif is a key structural feature in a number of biologically active compounds, and as such, it serves as a crucial intermediate in their synthesis. A notable example is its incorporation into ligands for the melanocortin receptors, which are involved in a variety of physiological processes, including energy homeostasis, sexual function, and pigmentation.

Specifically, a series of potent and orally bioavailable modulators of the melanocortin subtype-4 receptor (MC4R) have been developed based on a tert-butylpyrrolidine archetype. nih.gov The MC4R is a particularly important drug target for the treatment of obesity and related metabolic disorders. The synthesis of these MC4R modulators often involves the use of chiral N-tert-butylpyrrolidine derivatives as key building blocks to establish the desired stereochemistry in the final molecule.

The presence of the N-tert-butyl group in these ligands can contribute to their pharmacological properties in several ways:

Receptor Binding: The bulky and lipophilic tert-butyl group can engage in specific hydrophobic interactions within the binding pocket of the receptor, leading to enhanced affinity and potency.

Pharmacokinetic Profile: The tert-butyl group can increase the metabolic stability of the molecule by sterically hindering sites susceptible to enzymatic degradation. This can lead to a longer duration of action and improved oral bioavailability.

Selectivity: The specific size and shape of the N-tert-butylpyrrolidine moiety can contribute to the selective binding of the ligand to a particular subtype of the melanocortin receptor, which is important for minimizing off-target side effects.

Advanced Research Directions and Future Perspectives in N Tert Butylpyrrolidine Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of pyrrolidine (B122466) rings is a cornerstone of organic chemistry, and the development of novel, efficient, and sustainable pathways remains a significant research focus. Modern methodologies are moving beyond traditional multi-step sequences to embrace multicomponent reactions, catalysis, and the use of renewable feedstocks.

Recent strategies for synthesizing substituted pyrrolidines include multicomponent reactions (MCRs) that offer high atom and step-economy by combining three or more reactants in a single operation. Techniques such as ultrasound and microwave irradiation have been employed to accelerate these reactions, often in greener solvents. Catalytic methods are also prominent, with transition metals like copper and rhodium being used to catalyze intramolecular C-H amination, providing direct access to the pyrrolidine core from linear amine precursors. Another innovative approach involves the iridium-catalyzed reductive amination of diketones, which furnishes N-aryl-substituted pyrrolidines through a transfer hydrogenation process.

Furthermore, the synthesis of pyrrolidones (oxidized forms of pyrrolidines) from biomass-derived levulinic acid represents a significant step towards sustainable chemical production. These methods utilize catalytic reductive amination to convert levulinic acid into N-substituted pyrrolidones, which can serve as precursors to N-alkyl pyrrolidines.

A summary of selected modern synthetic approaches is presented below.

| Synthetic Method | Key Features | Catalyst/Conditions | Starting Materials | Reference |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom and step economy; rapid assembly of complex structures. | Ultrasound or microwave irradiation; various catalysts or catalyst-free. | Aldehydes, amines, isocyanides, etc. | |

| Copper-Catalyzed C(sp³)-H Amination | Direct intramolecular cyclization of unactivated C-H bonds. | Copper catalyst. | Linear amines with remote C-H bonds. | |

| Iridium-Catalyzed Reductive Amination | Successive reductive amination via transfer hydrogenation. | Iridium complex. | Diketones, anilines. | |

| Reductive Amination of Levulinic Acid | Sustainable route from biomass-derived feedstock. | Pd/C or other transition metals. | Levulinic acid, amines. | |

| One-Pot N-Alkylation/Cyclization | Combines heterocycle formation and N-alkylation in a single pot. | CuNiPd/ZSM-5. | 1,4-butanediol, ammonia. |

Design of New N-Tert-butylpyrrolidine-Based Functional Materials

The unique structural properties of the N-tert-butylpyrrolidine moiety make it an attractive building block for the design of novel functional materials. The steric bulk of the tert-butyl group can enhance the stability of reactive centers, a property that is particularly valuable in the development of stable organic radicals.

A significant application in this area is the synthesis of highly strained nitroxides. Nitroxides are stable free radicals that are widely used as molecular probes and labels in biophysics and biomedical research. The introduction of bulky alkyl substituents, such as a tert-butyl group, at the carbon atom adjacent to the N-O• group can substantially increase the nitroxide's stability and resistance to chemical reduction. This enhanced stability is crucial for applications like in-cell electron paramagnetic resonance (EPR) experiments and in vivo imaging, where the radical must persist in a biological environment. For example, 2-tert-butyl-1-pyrroline 1-oxides have been used as precursors to synthesize sterically hindered pyrrolidine-1-oxyls that exhibit high resistance to reduction by agents like ascorbic acid.

The N-tert-butylpyrrolidine scaffold can also be incorporated into larger molecular architectures to create materials with specific properties. For instance, related N-butylpyrrolidine has been used in the microwave-assisted synthesis of precursors for ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) methylcarbonate. Ionic liquids are valued for their low volatility, high thermal stability, and tunable properties, making them useful as solvents and electrolytes. The incorporation of the pyrrolidine ring influences the physicochemical properties of the resulting ionic liquid.

| Material Class | Specific Example/Precursor | Key Function | Application Area |

|---|---|---|---|

| Stable Nitroxides | 2-tert-Butyl-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl | High resistance to chemical reduction. | EPR/NMR spin probes, in-vivo imaging agents. |

| Ionic Liquid Precursors | 1-Butyl-1-methylpyrrolidinium methylcarbonate | Forms thermally stable, low-volatility salts. | Green solvents, electrolytes, catalysis. |